Benzoic acid, 4-(3-oxopropyl)- Benzoic acid, 4-(3-oxopropyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC17895240
InChI: InChI=1S/C10H10O3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-7H,1-2H2,(H,12,13)
SMILES:
Molecular Formula: C10H10O3
Molecular Weight: 178.18 g/mol

Benzoic acid, 4-(3-oxopropyl)-

CAS No.:

Cat. No.: VC17895240

Molecular Formula: C10H10O3

Molecular Weight: 178.18 g/mol

* For research use only. Not for human or veterinary use.

Benzoic acid, 4-(3-oxopropyl)- -

Specification

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
IUPAC Name 4-(3-oxopropyl)benzoic acid
Standard InChI InChI=1S/C10H10O3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-7H,1-2H2,(H,12,13)
Standard InChI Key SAWAJHOAUWSAOI-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CCC=O)C(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound consists of a benzene ring substituted at the 4-position with a 3-oxopropyl group (CH2CH2CO-\text{CH}_2-\text{CH}_2-\text{CO}-) and a carboxylic acid group (COOH-\text{COOH}) at the 1-position. This arrangement confers both aromatic and aliphatic reactivity. The IUPAC name, 4-(3-oxopropyl)benzoic acid, reflects this substitution pattern . Key structural parameters include:

PropertyValue
Molecular formulaC10H10O3\text{C}_{10}\text{H}_{10}\text{O}_{3}
Molecular weight178.185 g/mol
Exact mass178.063 g/mol
Topological polar surface area54.37 Ų
LogP (octanol-water)1.516

The ketone group at the terminal position of the propyl chain introduces polarity, while the benzoic acid moiety enhances solubility in polar solvents .

Spectroscopic Data

Although experimental spectral data (e.g., NMR, IR) for 4-(3-oxopropyl)benzoic acid is limited in publicly available literature, analogs such as 4-(3-methoxy-3-oxopropyl)benzoic acid (PubChem CID 11310294) provide indirect insights . For instance:

  • IR Spectroscopy: A strong absorption band near 1700 cm1^{-1} corresponds to the carbonyl (C=O\text{C=O}) stretch of the ketone and carboxylic acid groups.

  • 1^1H NMR: Protons on the oxopropyl chain resonate as a triplet (~2.5–3.0 ppm) for the methylene groups adjacent to the ketone, while the aromatic protons appear as a doublet (δ 7.8–8.2 ppm) .

Synthesis and Production Methods

Laboratory-Scale Synthesis

A plausible route involves the Friedel-Crafts acylation of benzoic acid derivatives. For example, reacting 4-allylbenzoic acid with an oxidizing agent like ozone or potassium permanganate could introduce the ketone group via cleavage of the double bond . Alternatively, Michael addition of acrylonitrile to 4-hydroxybenzoic acid, followed by hydrolysis and oxidation, may yield the target compound.

Industrial Manufacturing

Large-scale production likely employs continuous-flow reactors to optimize yield and purity. Purification steps such as recrystallization from ethanol-water mixtures or chromatography on silica gel are standard . Challenges include minimizing side reactions (e.g., over-oxidation of the ketone) and ensuring cost-effective catalyst recovery.

Chemical Reactivity and Functionalization

Oxidation and Reduction

The ketone group undergoes reduction with sodium borohydride (NaBH4\text{NaBH}_4) to form a secondary alcohol, yielding 4-(3-hydroxypropyl)benzoic acid. Conversely, oxidation of the propyl chain with strong agents like potassium permanganate (KMnO4\text{KMnO}_4) could produce dicarboxylic acid derivatives .

Electrophilic Aromatic Substitution

The electron-withdrawing carboxylic acid group deactivates the benzene ring, directing incoming electrophiles to the meta position. For example, nitration would predominantly yield 3-nitro-4-(3-oxopropyl)benzoic acid .

Esterification and Amidation

The carboxylic acid can be converted to esters or amides. Reaction with methanol in the presence of H2SO4\text{H}_2\text{SO}_4 forms the methyl ester, while treatment with thionyl chloride (SOCl2\text{SOCl}_2) generates an acyl chloride intermediate for amide synthesis .

Applications in Pharmaceutical and Material Science

Drug Intermediate

The compound’s dual functional groups make it a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) and protease inhibitors. For instance, structural analogs have shown inhibitory activity against viral proteases, suggesting potential antiviral applications .

Polymer Chemistry

Incorporating 4-(3-oxopropyl)benzoic acid into polyesters or polyamides could enhance thermal stability due to aromatic rigidity. Cross-linking via the ketone group may also improve mechanical properties in coatings or adhesives.

Comparison with Related Benzoic Acid Derivatives

4-(3-Methoxy-3-oxopropyl)benzoic Acid

The methyl ester variant (CAS 179625-38-8) shares similar reactivity but exhibits higher lipophilicity (LogP=1.52\text{LogP} = 1.52) . It serves as a protected form of the carboxylic acid, enabling selective reactions at the ketone group.

2-(3-Oxopropyl)benzoic Acid

Positional isomerism alters electronic effects: the ortho-substituted derivative exhibits stronger intramolecular hydrogen bonding between the carboxylic acid and ketone groups, affecting solubility and melting point .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for pharmaceutical use.

  • Biodegradable Polymers: Exploring copolymerization with renewable monomers to create sustainable materials.

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